molecular formula C17H17NO4 B5603826 methyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate

methyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate

Cat. No.: B5603826
M. Wt: 299.32 g/mol
InChI Key: NVJUBHVEKOQCAD-UHFFFAOYSA-N
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Description

Methyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate is a structurally complex organic compound featuring a methyl ester group, a 2-methylphenoxy acetyl moiety, and a para-substituted benzamide core. Its molecular architecture confers distinct physicochemical properties, including solubility, stability, and reactivity, making it valuable in synthetic chemistry and pharmacological research.

Properties

IUPAC Name

methyl 4-[[2-(2-methylphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12-5-3-4-6-15(12)22-11-16(19)18-14-9-7-13(8-10-14)17(20)21-2/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJUBHVEKOQCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate typically involves the following steps:

    Formation of the Phenoxyacetyl Intermediate: The reaction begins with the preparation of 2-methylphenoxyacetic acid. This is achieved by reacting 2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acylation Reaction: The phenoxyacetic acid is then converted to its acyl chloride derivative using thionyl chloride or oxalyl chloride.

    Amide Formation: The acyl chloride is reacted with 4-aminobenzoic acid methyl ester in the presence of a base like triethylamine to form the desired amide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Hydrolysis: 4-{[(2-methylphenoxy)acetyl]amino}benzoic acid.

    Reduction: Methyl 4-{[(2-methylphenoxy)acetyl]amino}benzylamine.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenoxyacetyl group can influence the compound’s binding affinity and specificity towards its molecular targets. Pathways involved may include inhibition of enzyme activity or receptor antagonism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Their Impacts

The compound’s uniqueness arises from its combination of functional groups. Below is a comparative analysis with analogous derivatives:

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Impact on Properties/Activity
Methyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate Methyl ester, 2-methylphenoxy acetyl group, para-substitution Enhanced lipophilicity and metabolic stability due to methyl ester; steric effects from 2-methylphenoxy group
Ethyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate Ethyl ester instead of methyl ester Increased solubility in non-polar solvents; altered pharmacokinetics due to ester chain length
Methyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate 4-Methylphenoxy acetyl group (para-substituted phenoxy) Reduced steric hindrance compared to 2-methylphenoxy; potential for different binding affinities
Methyl 4-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoate Sulfonamide group instead of acetyl; additional phenyl ring Higher polarity and potential for hydrogen bonding; possible antimicrobial activity
Methyl 4-[(N-phenylglycyl)amino]benzoate Glycine linker instead of acetyl group Improved biocompatibility and interaction with amino acid transporters; varied biological activity

Reactivity and Selectivity

  • Ester Group Influence : Methyl esters (as in the target compound) generally exhibit faster hydrolysis rates compared to ethyl or butyl esters, impacting metabolic stability .
  • Functional Group Replacements : Replacing the acetyl group with sulfonamide (e.g., in ’s compound) increases polarity and alters binding modes, as seen in sulfonamide-based drugs .
Table 2: Reactivity Trends
Functional Group Modification Reactivity Trend Example Compound
Methyl ester → Ethyl ester Slower hydrolysis; enhanced lipid solubility Ethyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate
Acetyl → Sulfonamide Increased hydrogen-bonding capacity; altered target specificity Methyl 4-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoate
2-Methylphenoxy → 4-Methylphenoxy Reduced steric hindrance; improved electrophilic reactivity Methyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate

Biological Activity

Methyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique arrangement of functional groups, which includes:

  • Aromatic ester : The benzoate moiety contributes to its chemical reactivity.
  • Acetyl group : This enhances the compound's interaction with biological macromolecules.
  • Phenoxy moiety : Provides additional sites for potential biological interactions.

The molecular formula is C16H17NO3C_{16}H_{17}NO_3, with a molecular weight of approximately 273.31 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may exert its effects through:

  • Enzyme inhibition : By binding to active sites of enzymes, it can modulate their activity, potentially leading to therapeutic effects.
  • Protein binding : Its structure allows for interactions with various proteins, influencing signaling pathways and cellular responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial properties : Preliminary studies suggest it may inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Antioxidant activity : The compound has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory effects : It may modulate inflammatory pathways, providing a basis for its use in treating inflammatory conditions .

Case Studies

  • Antimicrobial Activity :
    • A study evaluated the efficacy of this compound against various bacterial strains, revealing significant inhibition at low concentrations. This suggests potential applications in developing new antibiotics.
  • Inhibition Studies :
    • In vitro assays demonstrated that the compound effectively inhibits specific enzymes linked to disease progression, indicating its therapeutic potential in managing chronic conditions like diabetes and cancer .
  • Safety Profile :
    • Toxicological assessments have been conducted to determine the safety of this compound. Results indicate a relatively low toxicity profile at therapeutic doses, although further studies are needed to establish comprehensive safety data.

Data Table

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntioxidantScavenging free radicals
Anti-inflammatoryModulation of inflammatory pathways
Enzyme inhibitionInhibition of disease-related enzymes

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